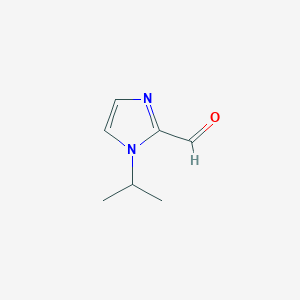
Ethyl-(2R)-2-Fluorpropanoat
Übersicht
Beschreibung
Ethyl (2R)-2-fluoropropanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a fluorine atom, which can significantly alter its chemical properties and reactivity compared to non-fluorinated esters.
Wissenschaftliche Forschungsanwendungen
Ethyl (2R)-2-fluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to the presence of the fluorine atom, which can influence enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials where fluorinated esters are required.
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various enzymes and receptors within the body
Mode of Action
It is known that ethers, a class of compounds to which ethyl (2r)-2-fluoropropanoate belongs, often undergo cleavage of the c–o bond when exposed to strong acids . This reaction could potentially lead to changes in the target molecules, affecting their function. More research is needed to understand the specific interactions of Ethyl (2R)-2-fluoropropanoate with its targets.
Biochemical Pathways
Ethers are known to participate in various biochemical reactions, including those involving enzymes such as alcohol dehydrogenase and cytochrome p450 These enzymes play crucial roles in metabolism and detoxification processes within the body
Pharmacokinetics
Ethers are generally known to be rapidly absorbed and distributed throughout the body . The metabolism of ethers often involves enzymatic reactions, and they are typically excreted via the kidneys . More research is needed to understand the specific ADME properties of Ethyl (2R)-2-fluoropropanoate and their impact on its bioavailability.
Result of Action
Ethers are known to participate in various biochemical reactions, potentially leading to changes in cellular function
Action Environment
The action, efficacy, and stability of Ethyl (2R)-2-fluoropropanoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl (2R)-2-fluoropropanoate can be synthesized through the esterification of (2R)-2-fluoropropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of ethyl (2R)-2-fluoropropanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help in the efficient removal of water, thus pushing the equilibrium towards ester formation.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Ethyl (2R)-2-fluoropropanoate can undergo hydrolysis in the presence of a strong acid or base to yield (2R)-2-fluoropropanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol, (2R)-2-fluoropropanol, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: (2R)-2-fluoropropanoic acid and ethanol.
Reduction: (2R)-2-fluoropropanol.
Substitution: Various substituted products depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ethyl propanoate: Lacks the fluorine atom, resulting in different reactivity and properties.
Methyl (2R)-2-fluoropropanoate: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.
Ethyl (2S)-2-fluoropropanoate: The enantiomer of ethyl (2R)-2-fluoropropanoate, which may exhibit different biological activity due to stereochemistry.
Uniqueness: Ethyl (2R)-2-fluoropropanoate is unique due to the presence of the fluorine atom and its specific stereochemistry
Eigenschaften
IUPAC Name |
ethyl (2R)-2-fluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMITNOQNBVSQG-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426538 | |
| Record name | Propanoic acid, 2-fluoro-, ethyl ester, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72959-94-5 | |
| Record name | Propanoic acid, 2-fluoro-, ethyl ester, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (2R)-2-fluoropropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








amino}acetic acid](/img/structure/B1336463.png)






![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)
